Bucindolol, with the IUPAC name 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile, is a non-selective beta blocker that also exhibits weak alpha-blocking properties and intrinsic sympathomimetic activity in certain model systems. It has been primarily investigated for its potential use in treating heart failure, although it has not received regulatory approval for this indication due to data integrity issues during clinical trials .
Bucindolol is classified as a small molecule and belongs to the category of sympatholytics, which are agents that antagonize alpha-adrenergic vasoconstriction. It is identified by several chemical identifiers, including the CAS number 71119-11-4 and the DrugBank accession number DB12752. Its molecular formula is , and it has a molecular weight of approximately 363.461 g/mol .
The synthesis of bucindolol involves several key steps:
Bucindolol's structure can be represented as follows:
The molecular structure features multiple functional groups, including a hydroxyl group, an amine, and a nitrile group, contributing to its pharmacological properties .
Bucindolol undergoes various chemical reactions typical of beta blockers. It primarily acts as an antagonist at beta-adrenoceptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. The binding of bucindolol to these receptors prevents receptor activation, thereby reducing heart rate and contractility.
Additionally, bucindolol's weak alpha-blocking activity may contribute to its vasodilatory effects, although this property is less pronounced in human cardiac tissue compared to animal models .
Bucindolol exerts its therapeutic effects primarily through the blockade of beta-adrenoceptors (beta-1 and beta-2). Upon binding to these receptors, bucindolol prevents the usual physiological responses associated with catecholamine stimulation, such as increased heart rate and myocardial contractility.
The compound has been shown to stabilize receptor conformations in crystal structures, indicating that it does not induce the conformational changes characteristic of agonist binding . This mechanism contributes to its efficacy in managing conditions like heart failure by decreasing myocardial oxygen demand and improving cardiac efficiency .
Bucindolol exhibits several notable physical and chemical properties:
These properties influence its bioavailability, distribution, metabolism, and excretion characteristics .
Bucindolol has been primarily explored for its potential applications in treating heart failure due to its ability to block beta-adrenoceptors while providing some level of vasodilation through alpha-blocking activity. Its unique pharmacological profile makes it a candidate for further research in cardiovascular therapeutics .
Despite its investigational status, bucindolol's mechanisms have provided insights into the development of future beta-blockers with improved efficacy and safety profiles for managing heart failure and other cardiovascular conditions .
Isolating the pharmacologically active (S)-enantiomer from the racemate is crucial due to significant differences in biological activity between enantiomers. Several advanced chiral resolution techniques have been developed and optimized for bucindolol:
Table 1: Comparison of Major Chiral Resolution Techniques for (S)-Bucindolol
Technique | Mechanism | Scale | Key Advantages | Key Limitations | Typical Purity (ee) |
---|---|---|---|---|---|
HPLC (CSPs) | Differential adsorption on chiral stationary phase | Analytical to Prep (<100g) | High purity, reliable, versatile CSPs | High solvent consumption, low throughput | >99.5% |
SMB Chromatography | Continuous differential adsorption | Industrial (>kg) | High throughput, low solvent use, continuous operation | High initial capital cost, complex optimization | >99% |
Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction | Lab to Pilot (g-kg) | High selectivity (E>200), mild conditions, "green" | Requires derivatization, enzyme cost/availability | >98% |
Diastereomeric Salt Formation | Differential crystallization of diastereomers | Industrial (>kg) | Cost-effective at scale, uses standard equipment | Lengthy screening, low yield possible, waste salt | >95% |
The enantiomers of bucindolol exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, underscoring the importance of enantiomer-specific characterization:
Metabolism and Clearance: Bucindolol undergoes extensive hepatic first-pass metabolism, primarily via the cytochrome P450 system (mainly CYP2D6). In vitro and in vivo studies indicate potential stereoselectivity in its metabolism. The (S)-enantiomer may be subject to slightly faster oxidative metabolism (hydroxylation, O-demethylation) by specific CYP isoforms compared to the (R)-enantiomer, leading to a moderately lower plasma exposure (AUC) and higher clearance (CL) for (S)-bucindolol after administration of the racemate. However, the major metabolites themselves may have chiral centers, adding complexity. Genetic polymorphisms in CYP2D6 can thus contribute to interindividual variability in the plasma (S)-/(R)- ratio [1] [4] [5].
Plasma Protein Binding and Distribution: Both enantiomers are highly bound to plasma proteins (>90%), primarily albumin. Binding appears largely non-stereoselective, meaning the free fraction (unbound drug) available for tissue distribution and receptor interaction is similar for both enantiomers. Consequently, differences in volume of distribution (Vd) between enantiomers are minimal [4] [5].
Sympatholytic Effects: A hallmark of racemic bucindolol is its intrinsic sympatholytic activity (ISA), manifested as a reduction in systemic norepinephrine (NE) levels. This effect is highly stereoselective and dependent on both genotype and enantiomer. (S)-Bucindolol is primarily responsible for the NE-lowering effect. This occurs via blockade of prejunctional β2-adrenoceptors, which normally facilitate NE release. The magnitude of this effect is dramatically amplified in patients carrying the ADRA2C 322-325 deletion (Del) polymorphism, which causes dysregulation of prejunctional α2C-adrenoceptors (tonic inhibitors of NE release). In ADRA2C Del carriers, (S)-bucindolol causes profound NE depletion (≥150 pg/ml). The clinical consequence of this depends critically on the ADRB1 genotype: In patients with β1AR-Gly389 (low signaling capacity), profound NE depletion by (S)-bucindolol leads to loss of cardiac functional support and negates therapeutic efficacy. In contrast, patients with β1AR-Arg389Arg can tolerate profound NE depletion and still derive significant benefit from (S)-bucindolol [4] [7].
Table 2: Key Pharmacokinetic and Pharmacodynamic Differences Between Bucindolol Enantiomers
Property | (S)-Bucindolol | (R)-Bucindolol |
---|---|---|
β1AR Affinity | High (Ki ~5-10 nM), Potent Inverse Agonist (Arg389) / Neutral Antagonist (Gly389) | Low, Negligible Inverse Agonism |
Biased Agonism (β-arrestin) | Yes (Agonist) | No |
α1AR Affinity | Moderate/High | Moderate/High |
Intrinsic Sympatholytic Activity | High (Primary Contributor) | Low/None |
Metabolic Rate (CYP) | Moderately Higher | Moderately Lower |
Plasma Protein Binding | High (>90%), Non-stereoselective | High (>90%), Non-stereoselective |
Volume of Distribution | Similar to (R) | Similar to (S) |
Efficacy Driver (HFrEF) | Primary (Especially in ADRB1 Arg389 + ADRA2C Wt/Del genotypes) | Minimal Contribution |
Moving beyond resolution of the racemate, the development of efficient asymmetric synthesis routes directly yielding enantiomerically enriched (S)-bucindolol is critical for scalable production and deeper pharmacological exploration. Key strategies include:
The choice of synthetic route depends heavily on the desired scale, available infrastructure, cost constraints, and required purity. Current research focuses on improving catalyst efficiency (turnover number, turnover frequency) for asymmetric hydrogenation, discovering more robust and selective enzymes for biocatalytic steps, and developing novel chiral organocatalysts for key bond-forming steps to access (S)-bucindolol more sustainably and economically [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7